{5-[(4-Methoxyphenoxy)methyl]furan-2-yl}[4-(thiophen-2-ylmethyl)piperazin-1-yl]methanone
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Overview
Description
The compound {5-[(4-Methoxyphenoxy)methyl]furan-2-yl}[4-(thiophen-2-ylmethyl)piperazin-1-yl]methanone is a complex organic molecule that features a furan ring, a piperazine ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(4-Methoxyphenoxy)methyl]furan-2-yl}[4-(thiophen-2-ylmethyl)piperazin-1-yl]methanone typically involves multiple steps, including the formation of the furan ring, the piperazine ring, and the thiophene ring, followed by their coupling. The synthetic route may involve:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Piperazine Ring: This can be synthesized through the reaction of diethylenetriamine with appropriate alkylating agents.
Formation of the Thiophene Ring: This can be synthesized through the reaction of appropriate sulfur-containing precursors with alkylating agents.
Coupling Reactions: The final step involves coupling the furan, piperazine, and thiophene rings using appropriate coupling agents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
{5-[(4-Methoxyphenoxy)methyl]furan-2-yl}[4-(thiophen-2-ylmethyl)piperazin-1-yl]methanone: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the furan and thiophene rings, using appropriate nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols; electrophiles such as alkyl halides and acyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
{5-[(4-Methoxyphenoxy)methyl]furan-2-yl}[4-(thiophen-2-ylmethyl)piperazin-1-yl]methanone: has several scientific research applications, including:
Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent due to its unique structural features.
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Materials Science: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of {5-[(4-Methoxyphenoxy)methyl]furan-2-yl}[4-(thiophen-2-ylmethyl)piperazin-1-yl]methanone depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact molecular targets and pathways involved would require further investigation through experimental studies.
Comparison with Similar Compounds
{5-[(4-Methoxyphenoxy)methyl]furan-2-yl}[4-(thiophen-2-ylmethyl)piperazin-1-yl]methanone: can be compared with other similar compounds, such as:
Furan Derivatives: Compounds containing the furan ring, which may have similar reactivity and applications.
Piperazine Derivatives: Compounds containing the piperazine ring, which may have similar pharmacological properties.
Thiophene Derivatives: Compounds containing the thiophene ring, which may have similar electronic properties.
The uniqueness of This compound lies in its combination of these three distinct structural motifs, which may confer unique properties and applications.
Properties
Molecular Formula |
C22H24N2O4S |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-[4-(thiophen-2-ylmethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H24N2O4S/c1-26-17-4-6-18(7-5-17)27-16-19-8-9-21(28-19)22(25)24-12-10-23(11-13-24)15-20-3-2-14-29-20/h2-9,14H,10-13,15-16H2,1H3 |
InChI Key |
RDRJESCACRTVJD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)N3CCN(CC3)CC4=CC=CS4 |
Origin of Product |
United States |
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